2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1420863-17-7
VCID: VC8073193
InChI: InChI=1S/C9H14N4.ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;/h2-4,8,10H,5-7H2,1H3;1H
SMILES: CC1CNCCN1C2=NC=CC=N2.Cl
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride

CAS No.: 1420863-17-7

Cat. No.: VC8073193

Molecular Formula: C9H15ClN4

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride - 1420863-17-7

Specification

CAS No. 1420863-17-7
Molecular Formula C9H15ClN4
Molecular Weight 214.69 g/mol
IUPAC Name 2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride
Standard InChI InChI=1S/C9H14N4.ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;/h2-4,8,10H,5-7H2,1H3;1H
Standard InChI Key LXCBCOOUELTZHI-UHFFFAOYSA-N
SMILES CC1CNCCN1C2=NC=CC=N2.Cl
Canonical SMILES CC1CNCCN1C2=NC=CC=N2.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 2-methylpiperazine moiety. The hydrochloride salt form introduces a chloride counterion, enhancing solubility and stability . Key structural features include:

  • Pyrimidine Core: Positions 2 and 4 are occupied by the 2-methylpiperazine group and a chlorine atom, respectively.

  • 2-Methylpiperazine: A six-membered ring containing two nitrogen atoms, with a methyl group at position 2.

The IUPAC name is 2-chloro-4-(2-methylpiperazin-1-yl)pyrimidine hydrochloride, and its SMILES notation is CC1CNCCN1C2=NC(=NC=C2)Cl.Cl\text{CC1CNCCN1C2=NC(=NC=C2)Cl.Cl} .

Spectroscopic Characterization

  • NMR Data: 1H^1\text{H} NMR (400 MHz, DMSO-d6) reveals peaks at δ 2.20 (s, 3H, CH3), 2.34–2.43 (m, 4H, piperazine CH2), and 3.17–3.32 (m, 4H, piperazine CH2) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 214.70 [M+H]+^+ .

Synthesis and Optimization

Nucleophilic Aromatic Substitution

A common route involves reacting 4,6-dichloro-5-methylpyrimidine with 2-methylpiperazine in the presence of a base such as potassium carbonate. This yields the intermediate 4-chloro-6-(2-methylpiperazin-1-yl)pyrimidine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Example Protocol:

  • Chlorination: 5-Methylpyrimidine-2,4-diol is treated with phosphorus oxychloride (POCl3) at 80°C to generate 4,6-dichloro-5-methylpyrimidine .

  • Substitution: The dichloro intermediate reacts with 2-methylpiperazine in dichloromethane at room temperature for 12 hours.

  • Salt Formation: The product is acidified with HCl in ethanol, yielding the hydrochloride salt with >95% purity .

Alternative Routes

  • Reductive Amination: A method described by Schultes et al. (2013) involves coupling a pyrimidine aldehyde with 2-methylpiperazine using sodium cyanoborohydride, achieving yields of 40–60% .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving efficiency .

Physicochemical Properties

PropertyValueSource
Molecular Weight214.70 g/mol
Melting Point32–34°C (decomposes)
Solubility2 mg/mL in DMSO
LogP (Partition Coefficient)1.85
Storage Conditions2–8°C in a desiccator

The compound exhibits moderate lipophilicity (LogP=1.85\text{LogP} = 1.85), facilitating membrane permeability in biological systems . Its hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays.

Pharmacological Applications

Kinase Inhibition

2-(2-Methylpiperazin-1-yl)pyrimidine derivatives demonstrate potent inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), a target in inflammatory diseases. Compound 54 in a study by PMC9412374 showed an IC50\text{IC}_{50} of 2.8 nM against PI3Kδ, with >100-fold selectivity over other isoforms .

Muscarinic Receptor Modulation

In a structure–activity relationship (SAR) study, pyrimidine-piperazine hybrids exhibited positive allosteric modulation (PAM) of the M3 muscarinic acetylcholine receptor (mAChR). Compound 3g enhanced receptor activity by 200% at 10 µM, showing potential for treating overactive bladder .

Antimalarial Activity

Triaminopyrimidine analogs, structurally related to this compound, displayed fast-killing action against Plasmodium falciparum (ED99<30mg/kg\text{ED}_{99} < 30 \, \text{mg/kg}) by targeting the vacuolar ATP synthase .

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